molecular formula C16H21N3O5S2 B2719952 (E)-methyl 2-(5,7-dimethyl-2-((2-(N-methylmethylsulfonamido)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173405-73-6

(E)-methyl 2-(5,7-dimethyl-2-((2-(N-methylmethylsulfonamido)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2719952
CAS No.: 1173405-73-6
M. Wt: 399.48
InChI Key: NRTQJTBUYCHGNP-WUKNDPDISA-N
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Description

(E)-methyl 2-(5,7-dimethyl-2-((2-(N-methylmethylsulfonamido)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C16H21N3O5S2 and its molecular weight is 399.48. The purity is usually 95%.
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Biological Activity

(E)-methyl 2-(5,7-dimethyl-2-((2-(N-methylmethylsulfonamido)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following key chemical properties:

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₃S
Molecular Weight318.38 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • Antioxidant Properties : Many derivatives demonstrate significant antioxidant activity, which is crucial for protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Activity

Several studies have focused on the anticancer properties of related thiazole derivatives. For instance, a study detailed the synthesis and evaluation of thiazole derivatives that exhibited potent cytotoxicity against various cancer cell lines, including Hep3B (hepatocellular carcinoma). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating strong potential as anticancer agents .

Antioxidant Activity

The antioxidant activity of thiazole derivatives has been evaluated using assays such as the DPPH radical scavenging test. Compounds similar to this compound showed promising results, with IC50 values comparable to established antioxidants like Trolox . This suggests that these compounds may help mitigate oxidative stress-related diseases.

Anti-inflammatory Properties

Research on related compounds has indicated their potential in reducing inflammation. For example, certain benzimidazole derivatives have been shown to inhibit NLRP3 inflammasome activation, which is critical in various inflammatory conditions . This suggests that this compound could also exhibit similar anti-inflammatory effects.

Case Studies

  • Study on Hep3B Cells : A recent investigation demonstrated that specific thiazole derivatives could induce cell cycle arrest in the G2-M phase in Hep3B cells. This effect was associated with a significant decrease in α-fetoprotein secretion, a biomarker for liver cancer .
    • Results Summary :
      • Control α-FP: 2519.17 ng/ml
      • Compound 2a α-FP: 1625.8 ng/ml
      • Compound 2b α-FP: 2340 ng/ml
    This data highlights the potential of these compounds in targeting liver cancer.
  • Antioxidant Evaluation : In vitro studies using DPPH assays showed that thiazole derivatives had significant free radical scavenging activity, indicating their potential as therapeutic agents against oxidative stress .

Properties

IUPAC Name

methyl 2-[5,7-dimethyl-2-[2-[methyl(methylsulfonyl)amino]acetyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S2/c1-10-6-11(2)15-12(7-10)19(9-14(21)24-4)16(25-15)17-13(20)8-18(3)26(5,22)23/h6-7H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTQJTBUYCHGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)CN(C)S(=O)(=O)C)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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